molecular formula C15H15NO2 B8161851 Methyl 2-amino-3'-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-amino-3'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8161851
M. Wt: 241.28 g/mol
InChI Key: SFRALXKXLVFUER-UHFFFAOYSA-N
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Description

Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a biphenyl structure with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. For instance, the nitro group on a precursor compound can be reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Nucleophilic Substitution: Methanol for esterification, water for hydrolysis.

Major Products

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The biphenyl structure can be utilized in the design of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-amino-4-(3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-3-5-11(8-10)13-7-6-12(9-14(13)16)15(17)18-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRALXKXLVFUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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